4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound features a pyrazolo ring fused with a pyridine ring and contains a dimethylamino group and a phenyl group, which contribute to its chemical properties and potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as phenylhydrazine and appropriate carbonyl compounds. It is often studied in the context of medicinal chemistry due to its potential pharmacological properties.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of pyrazolopyridines, which are known for their diverse biological activities.
The synthesis of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be achieved through several methods:
The reactions often require precise control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity.
The molecular structure of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be depicted as follows:
The compound's structural data can be represented using various chemical notation systems:
CC1=NN(C(=O)C2=C(C=CC=N2)C=C1)C(C)=C(C)C
InChI=1S/C15H16N4O/c1-9(2)14(18)17-15(19)12-8-11(16)5-3-10(12)7-6-13(14)20/h3-8,18H,1-2H3,(H,17,19)
The compound can participate in several chemical reactions:
Reactions are often carried out under controlled conditions to optimize yields and minimize side products. The use of solvents and catalysts can significantly affect reaction rates and outcomes.
The mechanism of action for 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is not fully elucidated but may involve:
Research into similar compounds suggests that they may exhibit activities such as anti-inflammatory or anti-cancer effects through modulation of signaling pathways.
The compound has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: